molecular formula C16H18O4 B2923712 3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol CAS No. 1040379-11-0

3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol

Cat. No.: B2923712
CAS No.: 1040379-11-0
M. Wt: 274.316
InChI Key: VGHDWFSSPHGQDJ-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol is an organic compound with the molecular formula C16H18O4 It is a biphenyl derivative characterized by the presence of four hydroxyl groups and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol typically involves the oxidative coupling of 2,4-dimethylphenol. One common method is the dehydrogenative anodic homocoupling of 2,4-dimethylphenol in a flow electrolysis cell. This method is efficient and scalable, allowing for the production of the desired biphenol with yields of up to 62% . The reaction conditions include the use of a suitable electrolyte and controlled temperature to optimize the yield and minimize side reactions.

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol may involve similar oxidative coupling reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product. The scalability of the electro-organic method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol involves its role as a ligand in catalysis. The hydroxyl groups facilitate the formation of stable complexes with transition metals, enhancing the efficiency of catalytic reactions. The molecular targets include various transition metals like rhodium and vanadium, which participate in the catalytic cycles of hydroformylation and hydrogenation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of four hydroxyl groups in 3,3’,5,5’-Tetramethyl-biphenyl-2,2’,6,6’-tetraol distinguishes it from other similar compounds. These hydroxyl groups enhance its reactivity and make it a versatile ligand in various catalytic processes .

Properties

IUPAC Name

2-(2,6-dihydroxy-3,5-dimethylphenyl)-4,6-dimethylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-7-5-8(2)14(18)11(13(7)17)12-15(19)9(3)6-10(4)16(12)20/h5-6,17-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHDWFSSPHGQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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